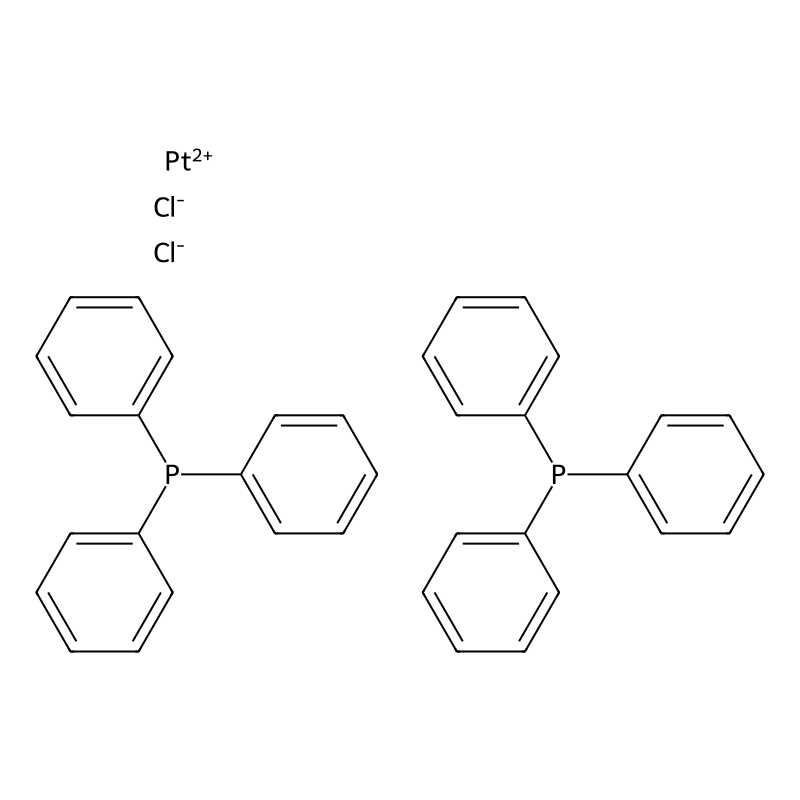cis-Dichlorobis(triphenylphosphine)platinum(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synthesis and Characterization:
cis-Dichlorobis(triphenylphosphine)platinum(II) is a well-established compound with a variety of synthetic routes. A common method involves heating solutions of platinum(II) chlorides with triphenylphosphine. For instance, potassium tetrachloroplatinate can be used as a starting material . The resulting white crystalline powder is characterized using various techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity.
Precursor for Organometallic Platinum Complexes:
A significant application of cis-Dichlorobis(triphenylphosphine)platinum(II) lies in its role as a precursor for the synthesis of a vast array of organometallic platinum complexes. The two chloride ligands in the cis configuration are readily displaced by other ligands, enabling the introduction of various functional groups or organic fragments. This versatility makes it a valuable building block for designing and creating new platinum-based compounds with diverse properties .
Catalysis:
cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits catalytic activity in certain reactions. However, its catalytic efficiency is often lower compared to its trans isomer, trans-Dichlorobis(triphenylphosphine)platinum(II). The difference arises due to the concept of the "trans effect," where the triphenylphosphine ligand exerts a stronger influence when positioned opposite the leaving group in the trans isomer . Nevertheless, cis-Dichlorobis(triphenylphosphine)platinum(II) can still be employed as a catalyst in specific research applications, particularly when its geometric configuration offers specific advantages.
Cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination compound of platinum characterized by its unique cis configuration. It has the molecular formula and a molecular weight of approximately 790.57 g/mol. The compound features two chloride ligands and two triphenylphosphine ligands coordinated to a platinum center, which contributes to its reactivity and utility in various chemical applications .
This compound is known for its hygroscopic nature and is insoluble in water, but it is slightly soluble in organic solvents such as chloroform, hexane, and toluene. It decomposes at temperatures around 310°C .
One notable reaction is its use in hydrosilylation processes, where it acts as a catalyst to facilitate the addition of silanes to alkenes . Additionally, it can be involved in catalytic cracking processes in petroleum refining .
Cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits biological activity that has been explored primarily in the context of cancer research. Platinum-based compounds are well-known for their anticancer properties, and this particular compound has been studied for its potential to inhibit tumor growth through mechanisms similar to those of cisplatin, another platinum drug. The compound's ability to interact with DNA and induce apoptosis in cancer cells has been a focal point of research .
The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triphenylphosphine in a suitable solvent such as dichloromethane or chloroform. The general reaction can be summarized as follows:
In this reaction, the triphenylphosphine ligands coordinate to the platinum center, displacing chloride ions and forming the desired complex .
Cis-Dichlorobis(triphenylphosphine)platinum(II) finds applications in various fields:
- Catalysis: It serves as a catalyst in hydrosilylation reactions and wax oil catalytic cracking processes.
- Platinum Plating: The compound is utilized in electroplating processes to deposit platinum onto surfaces.
- Synthesis of Other Platinum Compounds: It acts as a precursor for synthesizing other organometallic platinum complexes used in research and industrial applications .
Studies on the interactions of cis-Dichlorobis(triphenylphosphine)platinum(II) with biological molecules have revealed insights into its mechanism of action. The compound's ability to bind with DNA has been investigated, highlighting its potential role in cancer therapy. Interaction studies often focus on how the compound induces cellular stress responses and apoptosis pathways in cancer cells, similar to other platinum-based drugs like cisplatin .
Several compounds share structural similarities with cis-Dichlorobis(triphenylphosphine)platinum(II), primarily other platinum complexes that also contain phosphine ligands or chloride ions. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cisplatin | Widely used anticancer drug; contains ammine ligands instead of phosphines. | |
| Trans-Dichlorobis(triphenylphosphine)platinum(II) | Similar structure but trans configuration | Different steric and electronic properties affecting reactivity and biological activity. |
| Bis(triphenylphosphine)platinum(II) dichloride | Lacks the cis configuration; may exhibit different catalytic properties. |
Cis-Dichlorobis(triphenylphosphine)platinum(II)'s unique cis configuration, combined with its specific ligand environment, distinguishes it from these similar compounds, influencing both its chemical reactivity and biological interactions .








